4-Phospho-D-erythronate
Overview
Description
4-Phospho-D-erythronate, also known as (2R,3R)-2,3-Dihydroxy-4-(phosphonooxy)butanoic Acid, is a compound that belongs to the class of organic compounds known as monosaccharide phosphates . It is an intermediate in the synthesis of pyridoxal 5’-phosphate in some bacteria and an inhibitor of ribose 5-phosphate isomerase .
Synthesis Analysis
In the DXP-dependent vitamin B6 pathway, the E4P dehydrogenase Epd, the 4-phospho-erythronate (4PE) dehydrogenase PdxB, and the 3-phosphoserine (3PS) aminotransferase SerC convert E4P and glutamate to 4-hydroxy-threonine-phosphate (4HTP) .Molecular Structure Analysis
The molecular formula of 4-Phospho-D-erythronate is C4H9O8P . It has a molecular weight of 216.08 .Chemical Reactions Analysis
In enzymology, a 4-phosphoerythronate dehydrogenase is an enzyme that catalyzes the chemical reaction 4-phospho-D-erythronate + NAD+ to (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate + NADH + H+ .Physical And Chemical Properties Analysis
The molecular formula of 4-Phospho-D-erythronate is C4H9O8P and it has a molecular weight of 216.08 .Scientific Research Applications
Synthesis and Chemical Properties
4-Phospho-D-erythronate is an important chemical intermediate in various biochemical processes. A straightforward synthesis from D-erythronolactone has been reported, providing a more accessible route for obtaining this compound (Novikov, Copley, & Eaton, 2011).
Role in Enzymatic Processes
This compound acts as a competitive inhibitor of the enzyme ribose-5-phosphate isomerase, essential in the pentose phosphate pathway. It's used in studies to understand the enzyme's kinetics and inhibition mechanisms (Burgos & Salmon, 2004).
Application in Vitamin B6 Biosynthesis
Erythronate-4-phosphate dehydrogenase, an enzyme that converts 4-phospho-D-erythronate, is crucial in the biosynthesis of vitamin B6. Studies on its overexpression and crystallization provide insights into this vital metabolic pathway (Ha et al., 2006).
Involvement in Isoprenoid Biosynthesis
4-Phospho-D-erythronate plays a role in the nonmevalonate pathway of isoprenoid biosynthesis, a key metabolic route in various organisms. Understanding its role can aid in the development of antimicrobial agents (Miallau et al., 2003).
Cancer Metabolism
Recent studies have identified erythronate accumulation in cancer cells, suggesting its potential as a biomarker for metabolic reprogramming in cancer cells (Zhang et al., 2022).
Enzyme Inhibition Studies
4-Phospho-D-erythronate is used in the study of Mycobacterium tuberculosis ribose-5-phosphate isomerase, providing new information about the enzyme's reaction mechanism (Roos et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXOHUILRHRQJ-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332305 | |
Record name | 4-Phospho-D-erythronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phospho-D-erythronate | |
CAS RN |
57229-25-1 | |
Record name | 4-Phospho-D-erythronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.